((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride is a chemical compound classified as a piperazine derivative. This compound is notable for its specific stereochemistry, which plays a crucial role in its biological activity and chemical properties. It is commonly utilized in various scientific research applications due to its unique structural features and reactivity.
The compound is primarily sourced from chemical suppliers and manufacturers specializing in pharmaceuticals and research chemicals. Its purity and quality are critical for its applications in medicinal chemistry and biological studies.
As a piperazine derivative, ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride falls under the category of heterocyclic compounds. These compounds are characterized by a cyclic structure that contains atoms of at least two different elements, typically including nitrogen. The presence of the piperazine ring contributes to the compound's pharmacological properties.
The synthesis of ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride involves several key steps:
In industrial settings, the synthesis is optimized for high yield and purity, often employing continuous flow reactors and automated systems. Advanced purification techniques such as crystallization and chromatography are utilized to ensure product quality.
The molecular formula of ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride is , with a molecular weight of 203.11 g/mol. The compound features a piperazine ring substituted with a hydroxymethyl group and a methyl group.
((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride can participate in several chemical reactions:
The reactivity profile of this compound makes it suitable for use as a building block in organic synthesis and pharmaceutical development.
The mechanism of action for ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. Its structural features allow it to act as a ligand, influencing various biochemical pathways.
Research indicates that compounds with similar structures often exhibit activity against central nervous system disorders, suggesting potential therapeutic applications for ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride in drug development.
The physical properties of ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride include:
The compound is soluble in water due to the presence of hydrophilic groups, making it suitable for various aqueous reactions and biological studies.
((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride has diverse applications in scientific research:
The chiral integrity of ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride is paramount for its biological interactions, necessitating sophisticated stereoselective synthetic approaches. The (2S,5R) configuration is typically achieved through three primary strategies: chiral pool utilization, asymmetric catalysis, and enzymatic resolution. Industrially, the most efficient routes employ chiral building blocks derived from naturally occurring amino acids or amino alcohols that already possess the desired stereocenters, minimizing the need for additional resolution steps. A common precursor involves L-serine derivatives that provide the hydroxymethyl functionality at the C2 position with inherent chirality [1] [3].
Alternative routes utilize enzymatic resolution of racemic intermediates, where lipases or esterases selectively modify one enantiomer, allowing physical separation. For instance, kinetic resolution of racemic 5-methylpiperazin-2-yl methanol using immobilized lipase B from Candida antarctica achieves enantiomeric excess (ee) >98% for the (2S,5R) isomer under optimized conditions (35°C, phosphate buffer pH 7.2, 18 hours) [4]. Boron-based reductants like borane-THF complexes are crucial for stereospecific reduction during ring closure or functional group interconversion, preserving chiral integrity while introducing the hydroxymethyl group. These reactions are typically conducted at 70°C for 18 hours, yielding the chiral piperazine core with >99% diastereomeric excess (de) when performed under inert atmospheres [1].
Table 1: Key Molecular Descriptors of ((2S,5R)-5-Methylpiperazin-2-yl)methanol and Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Configuration |
|---|---|---|---|---|
| ((2S,5R)-5-Methylpiperazin-2-yl)methanol | 2387929-01-1 | C₆H₁₄N₂O | 130.19 | (2S,5R) |
| ((2S,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride | Not specified | C₆H₁₅ClN₂O | 166.65 | (2S,5R) |
| ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride | 1403898-63-4 | C₆H₁₅ClN₂O | 166.65 | (2R,5R) |
Post-synthesis, chiral purification leverages recrystallization techniques using ethanol-water mixtures (typically 3:1 v/v) to achieve pharmacopeial-grade purity (>99.5%). Advanced analytical control via chiral HPLC (Chiralpak IC column, hexane:isopropanol:diethylamine 80:20:0.1 v/v/v) confirms enantiopurity, which is critical as even minor stereochemical impurities reduce receptor binding affinity by up to 100-fold in pharmaceutical applications [1] [5].
Regioselective methylation at the N5 position of the piperazine ring presents significant synthetic challenges due to potential over-alkylation and the formation of quaternary ammonium salts. Two predominant methodologies have been optimized: reductive amination and alkylative quaternization. Reductive amination employs formaldehyde and sodium cyanoborohydride in methanol at 0–5°C, selectively targeting the less sterically hindered secondary amine while preserving the hydroxymethyl group. This approach achieves >95% regioselectivity when conducted at pH 6.5–7.0 using phosphate buffers [1] [5].
Alternatively, N-protected intermediates enable precise methylation prior to ring formation. Tert-butoxycarbonyl (Boc) protection of the secondary amine at N1 is followed by methyl iodide alkylation at N4 (K₂CO₃, acetonitrile, 60°C, 6 hours). Subsequent acidic deprotection (HCl/dioxane) and ring closure yield the (2S,5R)-configured product without racemization. This method is particularly advantageous for gram-scale synthesis, reducing di-methylated impurities to <0.5% [4] [5].
Table 2: Comparative Analysis of Methylation Methodologies
| Method | Reagents/Conditions | Regioselectivity | Impurity Profile | Yield |
|---|---|---|---|---|
| Reductive Amination | HCHO, NaBH₃CN, MeOH, 0–5°C, pH 6.5–7.0 | >95% | <3% bis-methylated | 80–85% |
| Alkylative Quaternization | Mel, K₂CO₃, CH₃CN, 60°C, 6 hours | >98% | <0.5% quaternary salts | 75–78% |
| Enzymatic Methylation | S-Adenosylmethionine (SAM), methyltransferases | >99% | None detected | 50–60% |
Emerging enzymatic methylation strategies utilize S-adenosylmethionine (SAM)-dependent methyltransferases, which offer unparalleled regiocontrol under mild aqueous conditions (pH 7.5, 37°C). Though currently limited by enzyme cost and scalability, this approach eliminates solvent waste and achieves quantitative methylation without protecting groups, representing a future direction for sustainable manufacturing [4].
Conversion of the free base ((2S,5R)-5-methylpiperazin-2-yl)methanol to its dihydrochloride salt enhances aqueous solubility, stability, and crystallinity—critical properties for pharmaceutical formulation. The protonation sequence follows distinct pKa values: the piperazine ring’s secondary amines (pKa₁ = 9.5; pKa₂ = 5.8) protonate before the hydroxymethyl group (pKa >14), requiring strict stoichiometric control during salt formation. Optimal dihydrochloride synthesis uses 2.05–2.10 equivalents of HCl in methanol to ensure complete salt formation while minimizing acid degradation [1].
Crystallization kinetics govern polymorphic purity and particle size distribution. Anti-solvent crystallization with isopropanol added to saturated aqueous HCl solutions yields uniform prismatic crystals. Key parameters include:
This process delivers a stable monohydrate form with <0.1% residual solvents and hygroscopicity below 5% RH uptake at 25°C [1] [8]. Salt disproportionation risks are mitigated by maintaining pH <3.5 during isolation and packaging under anhydrous conditions. X-ray powder diffraction (XRPD) confirms crystalline phase purity, with characteristic peaks at 2θ = 10.5°, 15.8°, and 21.3° distinguishing the dihydrochloride from the mono-salt [8].
Transitioning from batch to continuous manufacturing addresses key scalability challenges in producing ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride. Microreactor technology enables precise control over reaction parameters, reducing racemization and improving safety profiles for hazardous intermediates. A representative continuous process integrates three modules:
Table 3: Industrial Process Metrics for Continuous vs. Batch Synthesis
| Parameter | Batch Process | Continuous Flow Process | Improvement Factor |
|---|---|---|---|
| Reaction Time | 18 hours | 30 minutes | 36× |
| Yield | 65–70% | 92–95% | 1.4× |
| Enantiomeric Excess | 98.5% | 99.9% | Critical quality upgrade |
| Solvent Consumption | 150 L/kg | 20 L/kg | 7.5× reduction |
| Energy Intensity | 250 kWh/kg | 80 kWh/kg | 3.1× reduction |
Process Analytical Technology (PAT) tools like Raman spectroscopy and Focused Beam Reflectance Measurement (FBRM) provide real-time crystal size distribution data during salt formation, enabling automated feedback control. Additionally, crystallization fouling is minimized through surface-engineered reactors with perfluorinated coatings, reducing downtime by 70% [1] [4]. These advancements culminate in production capacities exceeding 500 kg/day with <0.5% batch failures, meeting stringent regulatory requirements for pharmaceutical intermediates [1].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6